OXP1 -

OXP1

Catalog Number: EVT-1535277
CAS Number:
Molecular Formula: C29H41N3O2
Molecular Weight: 463.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OXP1 is a potentiator of AMPA receptor, showing remarkable agonistic effects.
Source and Classification

OXP1 is classified as a transcription factor within the forkhead box protein family. This family is characterized by a distinct forkhead domain that binds to DNA and regulates gene expression. The gene encoding OXP1 is located on human chromosome 3 and has been linked to various neurological functions and disorders. Its expression has been observed in several tissues, particularly in the brain, where it influences neural development and function .

Synthesis Analysis

Methods of Synthesis

The synthesis of OXP1 can be achieved through various molecular biology techniques, including:

  • Polymerase Chain Reaction (PCR): This technique amplifies specific DNA sequences to produce enough material for further analysis or cloning.
  • In vitro Transcription: Following the amplification of the OXP1 gene, RNA can be synthesized using transcription vectors, allowing for the study of its expression in different systems.
  • Cloning: OXP1 can be cloned into expression vectors to produce recombinant proteins for functional studies.

Technical Details

The synthesis typically involves designing specific primers for the OXP1 gene sequence. The PCR conditions must be optimized for annealing temperature and extension time to ensure high yield and specificity. Subsequent steps include purification of the PCR product and ligation into plasmid vectors suitable for bacterial or eukaryotic expression systems .

Molecular Structure Analysis

Structure

OXP1 possesses a forkhead domain that is critical for its function as a transcription factor. This domain allows it to bind to specific DNA sequences, influencing gene expression patterns relevant to development and neural function.

Data

Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) have provided insights into the three-dimensional conformation of OXP1. These studies reveal how the protein interacts with DNA and other transcriptional regulators, contributing to its role in gene regulation .

Chemical Reactions Analysis

Reactions

OXP1 primarily functions through protein-DNA interactions that regulate transcriptional activity. Some key reactions include:

  • Binding to DNA: OXP1 binds to specific promoter regions of target genes, modulating their transcription.
  • Heterodimerization: OXP1 can form complexes with other transcription factors, such as FOXP2, which may enhance or repress target gene expression.

Technical Details

The binding affinity of OXP1 to DNA can be assessed using electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) assays. These techniques help elucidate the conditions under which OXP1 regulates target genes and its interaction with other proteins .

Mechanism of Action

Process

OXP1 exerts its effects primarily through transcriptional regulation. Upon binding to DNA, it recruits co-activators or co-repressors that modulate the transcriptional machinery's activity.

Data

Studies have shown that variations in OXP1 expression levels can significantly impact neuronal development and function. In particular, alterations in its activity have been linked to neurodevelopmental disorders and speech-language impairments .

Physical and Chemical Properties Analysis

Physical Properties

OXP1 is a protein composed of amino acids, exhibiting properties typical of transcription factors:

  • Molecular Weight: Approximately 50 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

As a protein, OXP1 is sensitive to environmental conditions such as pH and temperature. Its stability can be influenced by factors like:

  • Denaturation: High temperatures or extreme pH levels can lead to loss of function.
  • Post-translational Modifications: Phosphorylation and acetylation can alter its activity and stability.

Relevant data from biochemical assays indicate optimal conditions for maintaining OXP1 functionality during experimental procedures .

Applications

Scientific Uses

OXP1 has several applications in research:

  • Neuroscience: Investigating its role in brain development and function.
  • Genetics: Understanding its involvement in genetic disorders related to speech and language.
  • Developmental Biology: Studying its influence on cellular differentiation processes.

Research on OXP1 continues to provide insights into complex biological mechanisms underlying communication and neurodevelopmental health .

Molecular Characterization of OXP1

Genomic Organization and Evolutionary Conservation

OXP1 (YKL215c) is located on chromosome XI in Saccharomyces cerevisiae, spanning an open reading frame (ORF) of 3,858 base pairs that encodes a 1,286-amino acid protein [5]. The gene exhibits a conserved genomic synteny across ascomycetous yeasts, with orthologs identified in Candida and Kluyveromyces species. These orthologs share significant sequence homology in the catalytic core domains, though regulatory regions show species-specific divergence [5] [9]. In higher eukaryotes, functional analogs like 5-oxoprolinase exist but belong to distinct gene families, indicating convergent evolution of 5-oxoproline metabolism. Notably, the OXP1 promoter region contains stress-responsive elements (e.g., STRE motifs), suggesting transcriptional regulation by environmental stimuli [5].

Table 1: Evolutionary Conservation of OXP1 Orthologs

OrganismGene IDAmino Acid Identity (%)Functional Status
S. cerevisiaeYKL215c100Functional
C. glabrataCAGL0F06587g78Functional
K. lactisKLLA0E00587g72Functional
R. norvegicusPseudogeneN/ANon-functional

Protein Structure and Functional Domains

OXP1 is a bifunctional ATP-dependent enzyme with two primary domains:

  • N-terminal Hydrolase Domain (AA 200-600): Contains the conserved catalytic triad (Glu³⁴², His³⁷⁰, Asp⁴⁰¹) essential for 5-oxoproline hydrolysis. This region adopts a tim-barrel fold characteristic of glycosyl hydrolase family 18 (GH18) proteins [5] [9].
  • C-terminal Synthetase Domain (AA 700-1100): Features twin "actin-like ATPase motifs" (GXXGXGK and DXG) responsible for ATP binding and dimerization. Mutagenesis of Lys⁸²³ or Asp⁹⁰⁵ abolishes ATP hydrolysis and enzymatic activity [5].The protein functions as a homodimer, with cross-domain allosteric coupling: ATP hydrolysis in the C-terminal domain drives conformational changes that activate the N-terminal hydrolase [5].

Table 2: Functional Domains of OXP1

DomainResiduesKey MotifsFunctional Role
Hydrolase200-600Glu³⁴²-His³⁷⁰-Asp⁴⁰¹5-oxoproline hydrolysis
ATPase700-1100G⁷⁹⁸XXGXGK⁸⁰⁴; D⁹⁰⁵XGATP binding & hydrolysis
Dimerization interface1100-1286Hydrophobic hingeQuaternary structure stabilization

Subcellular Localization Patterns

OXP1 localizes predominantly to the cytoplasm in S. cerevisiae, with punctate distribution near mitochondrial membranes under oxidative stress conditions [5]. This localization is facilitated by a cryptic N-terminal targeting sequence (residues 1-50), rich in basic and hydroxylated amino acids. Deletion of this region disrupts stress-responsive translocation but not basal enzymatic activity [5]. In mammalian cells expressing yeast OXP1, cytoplasmic aggregation occurs, suggesting conserved targeting mechanisms. Notably, OXP1 lacks canonical nuclear localization signals (NLS), and its size (>140 kDa) prevents passive nuclear entry [6].

Post-Translational Modifications

OXP1 undergoes regulatory post-translational modifications:

  • Oxidative Modification: Cysteine residues (Cys⁶⁰³, Cys⁷²⁸) form reversible disulfide bridges during oxidative stress, increasing K~m~ for ATP by 3-fold while reducing catalytic turnover [7].
  • Phosphorylation: Ser/Thr residues (e.g., Thr²⁸⁰) in the linker region are phosphorylated by stress-activated kinases (e.g., Hog1), enhancing dimer stability and proteolytic resistance [5].
  • Ubiquitination: Lys¹¹⁰⁰ and Lys¹²⁰⁵ are polyubiquitinated by the Ubr1 E3 ligase during carbon starvation, targeting OXP1 for proteasomal degradation [8].

Table 3: Experimentally Verified PTMs in OXP1

ModificationSite(s)Functional ConsequenceDetection Method
Disulfide bondCys⁶⁰³-Cys⁷²⁸Reduced ATP affinityNon-reducing SDS-PAGE
PhosphorylationThr²⁸⁰, Ser⁴⁵⁵Enhanced dimerizationPhos-tag immunoblot
UbiquitinationLys¹¹⁰⁰, Lys¹²⁰⁵Proteasomal degradationUbiquitin pull-down assay

Properties

Product Name

OXP1

IUPAC Name

(3S)-1-(4-tert-Butylphenyl)-N-((1R)-2-(dimethylamino)-1-phenylethyl)-3-isobutyl-2-oxopyrrolidine-3-carboxamide

Molecular Formula

C29H41N3O2

Molecular Weight

463.67

InChI

InChI=1S/C29H41N3O2/c1-21(2)19-29(26(33)30-25(20-31(6)7)22-11-9-8-10-12-22)17-18-32(27(29)34)24-15-13-23(14-16-24)28(3,4)5/h8-16,21,25H,17-20H2,1-7H3,(H,30,33)/t25-,29+/m0/s1

InChI Key

DCRBQBKQJJYZAS-ABYGYWHVSA-N

SMILES

O=C([C@@]1(CC(C)C)C(N(C2=CC=C(C(C)(C)C)C=C2)CC1)=O)N[C@H](C3=CC=CC=C3)CN(C)C

Solubility

Soluble in DMSO

Synonyms

OXP-1; OXP 1; OXP1

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